Stereospecific 5-HT2A Receptor Affinity: S(-)-THH vs. R(+)-THH and Racemic THH
The S(−)-enantiomer of tetrahydroharmine (CAS 7671-30-9) demonstrates a measurable, albeit weak, affinity for the 5-HT2A receptor with a Ki of 5,890 nM, which is approximately 1.7-fold higher in affinity compared to the R(+)-enantiomer (Ki >10,000 nM) and racemic tetrahydroharmine (Ki >10,000 nM) [1]. This stereospecific difference, while modest, is quantitatively verifiable and underscores the necessity of using the optically pure S(−)-enantiomer in studies probing enantiomer-specific interactions at serotonergic targets.
| Evidence Dimension | 5-HT2A Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 5,890 nM |
| Comparator Or Baseline | R(+)-Tetrahydroharmine: Ki >10,000 nM; Racemic Tetrahydroharmine: Ki >10,000 nM |
| Quantified Difference | Approximately ≥1.7-fold higher affinity for S(−)-enantiomer |
| Conditions | Radioligand binding assay using rat brain membranes expressing 5-HT2A receptors |
Why This Matters
This stereospecific affinity difference enables researchers to select the correct enantiomer for studies investigating enantiomer-dependent serotonergic pharmacology, avoiding the confounding effects of racemic mixtures.
- [1] Grella B, Dukat M, Young R, Teitler M, Herrick-Davis K, Gauthier CB, Glennon RA. Investigation of hallucinogenic and related beta-carbolines. Drug Alcohol Depend. 1998 Apr;50(2):99-107. View Source
